molecular formula C9H11ClN2O3 B6158327 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2648956-75-4

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6158327
CAS No.: 2648956-75-4
M. Wt: 230.6
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Description

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of benzoxazepine derivatives . These methods are advantageous due to their ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds .

Scientific Research Applications

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2648956-75-4

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.6

Purity

95

Origin of Product

United States

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